molecular formula C5H7B B1657152 5-Bromopenta-1,2-diene CAS No. 5558-05-4

5-Bromopenta-1,2-diene

Cat. No.: B1657152
CAS No.: 5558-05-4
M. Wt: 147.01 g/mol
InChI Key: FRCYODXAVIIGTN-UHFFFAOYSA-N
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Description

Significance of Allenic Halides in Modern Synthetic Chemistry

Allenic halides are a class of organic compounds characterized by a halogen atom attached to a propargyl system that has undergone rearrangement, or directly to an allenic framework. They are recognized as important building blocks in contemporary organic synthesis due to their unique reactivity. rsc.orgresearchgate.net These compounds serve as powerful and versatile electrophiles, a property that stems from the stereoelectronic interaction between the carbon-halogen sigma-star (σ*) orbital and the adjacent π-system of the allene (B1206475). nih.govscispace.com This interaction facilitates a variety of efficient and predictable displacement reactions. nih.govscispace.com

The utility of allenic halides is demonstrated by their frequent use in the synthesis of complex molecules and natural products. researchgate.netnih.gov They participate in a wide array of chemical transformations, including:

Nucleophilic Substitution Reactions: The halogen atom can be readily displaced by various nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions: They are excellent substrates for transition metal-catalyzed reactions, particularly with palladium, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org

Cycloaddition Reactions: The allenic moiety can participate in cycloadditions, leading to the formation of cyclic and heterocyclic systems.

The synthesis of allenic halides can be achieved through several methods, such as the niobium pentabromide (NbBr₅)-mediated rearrangement of tertiary propargylic alcohols or the Sₙ2' displacement on activated propargylic alcohols. nih.govscispace.com Their role as key intermediates allows for the construction of diverse and intricate molecular structures, making them valuable synthons in the synthetic chemist's toolkit. rsc.orgresearchgate.net

Unique Reactivity Profile and Synthetic Potential of 5-Bromopenta-1,2-diene

The compound this compound possesses a distinct reactivity profile conferred by its bifunctional nature. It features a terminal allene group and a primary alkyl bromide separated by a methylene (B1212753) bridge. This structure allows for selective reactions at either the allenic or the bromide functional group, or tandem reactions involving both.

Research has demonstrated its utility in the stereoselective synthesis of heterocyclic compounds. For instance, allenic amine derivatives prepared from this compound undergo silver(I)-catalyzed cyclization to form cis-2,5-disubstituted pyrrolidines in high yield. psu.edu This transformation highlights the ability to control stereochemistry, which is a crucial aspect of modern synthesis. The versatility of the resulting pyrrolidine (B122466) products is enhanced by the presence of two distinct and easily manipulated functional groups. psu.edu Similarly, allenic ketoximes derived from this compound can be cyclized to generate cyclic nitrones, which are valuable intermediates for further cycloaddition reactions. bath.ac.uk

Palladium catalysis has also been employed to harness the reactivity of related brominated diene systems. While much of the detailed research focuses on the isomeric 3-bromopenta-1,3-diene derivatives, the principles are relevant. For example, palladium-catalyzed sequential nucleophilic substitutions on similar substrates allow for the stepwise introduction of two different nucleophiles, leading to the synthesis of C1-symmetric allenes. nii.ac.jp This stepwise approach offers a level of control that is not possible with more reactive starting materials like the corresponding acetates or benzoates. nii.ac.jp

The table below summarizes selected synthetic applications of this compound and its derivatives found in academic research.

Starting Material DerivativeReaction TypeCatalyst/ReagentProductKey FindingReference
Allenic AmineCyclizationAgBF₄cis-2,5-Disubstituted PyrrolidineHomogeneous silver(I) catalysis provides high stereoselectivity for the cis isomer. psu.edu
Allenic KetoximeCyclization/Nitrone FormationAg(I)Cyclic NitroneProvides a useful method for the regioselective formation of cyclic nitrones. bath.ac.uk

Scope and Objectives of Academic Research on this compound

Academic research on this compound and structurally related allenic halides is driven by the continuous need for new and efficient synthetic methods for constructing complex organic molecules. The primary objectives of this research can be summarized as follows:

Development of Novel Synthetic Methodologies: A major focus is on discovering new reactions and refining existing ones that utilize the unique reactivity of this compound. This includes exploring its potential in transition metal-catalyzed reactions (e.g., using palladium, silver, or cobalt catalysts) to achieve high levels of regio- and stereoselectivity. psu.edubath.ac.ukmdpi.com The development of catalytic asymmetric reactions to produce enantiomerically pure compounds is a particularly important goal. rug.nl

Synthesis of Complex Heterocyclic Frameworks: The compound serves as a key starting material for building diverse heterocyclic structures, which are prevalent in pharmaceuticals and natural products. psu.edurug.nlresearchgate.net Research aims to expand the library of accessible heterocycles, such as pyrrolidines and piperidines, by designing new cyclization strategies. psu.edubath.ac.uk

Elucidation of Reaction Mechanisms: A fundamental objective is to understand the mechanisms by which this compound undergoes transformation. For instance, investigating the role of the catalyst and the nature of the intermediates in silver(I)-catalyzed cyclizations helps in rationalizing the observed stereoselectivity and improving reaction conditions. psu.edu Similarly, understanding the intermediates in palladium-catalyzed processes, such as (alkylidene-π-allyl)palladium species, is crucial for controlling reaction outcomes. nii.ac.jpnih.gov

Application in Total Synthesis: Researchers aim to incorporate methodologies using this compound into the total synthesis of biologically active natural products and their analogues. Its ability to introduce specific functionalities and stereocenters makes it an attractive tool for constructing complex molecular targets. researchgate.net

Properties

InChI

InChI=1S/C5H7Br/c1-2-3-4-5-6/h3H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCYODXAVIIGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494829
Record name 5-Bromopenta-1,2-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5558-05-4
Record name 5-Bromopenta-1,2-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Bromopenta 1,2 Diene and Its Derivatives

Regioselective and Stereoselective Synthesis of 5-Bromopenta-1,2-diene

Controlling the regiochemistry and stereochemistry during the formation of the allenic bond is a critical challenge in the synthesis of compounds like this compound. Various strategies have been developed to address this, starting from carefully chosen precursors.

Bromination Strategies for Allene (B1206475) Precursors

Direct bromination and functionalization of precursor molecules are effective methods for generating bromoallenes. These strategies often involve the 1,4-addition to conjugated enyne systems or the substitution of activated propargylic alcohols.

One powerful method involves the intermolecular bromoesterification of conjugated 1,3-enynes. researchgate.net This reaction adds a bromine electrophile and a carboxylate nucleophile across the enyne system in a 1,4-fashion, yielding highly functionalized bromoallenes with an adjacent stereocenter. The use of N-bromosuccinimide (NBS) as the bromine source in the presence of a carboxylic acid allows for the efficient synthesis of these structures from readily available starting materials. researchgate.net

Another prominent strategy involves the conversion of propargylic alcohols into bromoallenes. manac-inc.co.jptandfonline.com While direct treatment with hydrobromic acid and cuprous bromide is possible, these conditions are often harsh. tandfonline.com A milder approach utilizes N-bromosuccinimide (NBS), which is an easier-to-handle brominating agent compared to liquid bromine, to convert compounds with a propargyl alcohol structure into bromoallenes. manac-inc.co.jp The reaction of propargylic sulfonates (tosylates or mesylates), derived from the corresponding alcohols, with bromide sources provides a regioselective route to bromoallenes. tandfonline.com

Halo-Olefinations and Rearrangement-Based Syntheses of Allenic Bromides

Rearrangement reactions provide an elegant and efficient pathway to allenic bromides from propargylic precursors. A notable example is the niobium pentabromide (NbBr₅)-mediated rearrangement of propargylic alcohols. nih.govscispace.com This transformation is believed to proceed through a metalla-halo- manac-inc.co.jpmanac-inc.co.jp sigmatropic rearrangement, although other ionic or direct displacement mechanisms may also be at play. nih.govresearchgate.net

The process involves the reaction of secondary or tertiary propargylic alcohols with NbBr₅ to afford the corresponding allenyl bromides. nih.gov This method is applicable to a range of propargylic alcohols bearing both aromatic and aliphatic substituents. The reaction is typically rapid, and the desired allenic bromide can be isolated in pure form through simple aqueous extraction, which removes the niobium byproducts. nih.govscispace.com

Table 1: Niobium-Mediated Synthesis of Allenyl Bromides from Propargylic Alcohols nih.gov
EntryPropargylic Alcohol SubstrateAllenyl Bromide ProductYield (%)
11-phenylprop-2-yn-1-ol(3-bromopropa-1,2-dien-1-yl)benzene89
21-cyclohexylprop-2-yn-1-ol1-(3-bromopropa-1,2-dien-1-yl)cyclohexane95
3pent-1-yn-3-ol3-bromopenta-1,2-diene87
4hex-1-yn-3-ol3-bromohexa-1,2-diene85
52-methylbut-3-yn-2-ol4-bromo-2-methylbuta-1,2-diene91

Table data sourced from research on metala-halo- manac-inc.co.jpmanac-inc.co.jp rearrangements of propargylic alcohols. nih.gov

This rearrangement is particularly useful as the intermediate alkoxides can be generated not only by deprotonation but also through organometallic addition or reduction, allowing for the direct conversion of aldehydes or ketones into allenic halides. nih.gov This direct "halo-olefination" approach broadens the utility of the methodology in synthetic campaigns. scispace.com

Metal-Catalyzed Approaches to this compound

Metal catalysis offers a diverse and powerful toolkit for the synthesis of allenes, providing routes with high efficiency, selectivity, and functional group tolerance. Palladium, nickel, cobalt, and copper catalysts have all been employed in the formation of allenic structures.

Palladium-Catalyzed Routes for Allenyl Bromide Formation

Palladium catalysis is widely used for C-C bond formation and the synthesis of allenes. rug.nl One strategy involves a three-component coupling reaction of 1,1-dibromoalkenes, vinylzinc chloride, and a soft nucleophile, catalyzed by a palladium/Xantphos species. nih.govacs.org This sequence proceeds through the initial formation of a 2-bromo-1,3-diene intermediate via a cross-coupling reaction, which then undergoes a subsequent palladium-catalyzed allylic substitution-like reaction with the nucleophile to furnish the 1,3-disubstituted allene. nih.govacs.org Although this produces a more substituted allene, the formation of the bromo-diene intermediate is a key palladium-catalyzed step toward an allene precursor.

Nickel- and Cobalt-Catalyzed Strategies in Allene Synthesis

Nickel and cobalt catalysts provide alternative and sometimes complementary methods to palladium for allene synthesis. Nickel-catalyzed cross-coupling of propargylic bromides with Grignard reagents is a convenient method for preparing terminal allenes. organic-chemistry.org The reaction, catalyzed by a complex of Ni(acac)₂ and triphenylphosphine (B44618) (PPh₃), proceeds with good yields and high regioselectivity at room temperature. organic-chemistry.org This approach offers a direct conversion of a propargylic halide to the corresponding allene.

Cobalt-catalyzed reactions have also been developed for the transformation of dienes and alkynes. researchgate.netnih.gov For instance, cobalt(I) catalysts have been used in the [6π + 2π]-cycloaddition of N-substituted azepines to various alkynes, including functionalized precursors like 5-bromopent-1-yne, to synthesize complex nitrogen-containing bicyclic systems. mdpi.com While this demonstrates a reaction of a potential precursor rather than a direct synthesis of the target bromoallene, it establishes the compatibility of bromo-functionalized alkynes with cobalt-catalytic cycles, suggesting potential for developing direct cobalt-catalyzed routes to bromoallenes.

Copper-Mediated Syntheses of Allenic Compounds

Copper reagents are frequently used for the synthesis of bromoallenes, often providing mild and highly regioselective transformations. tandfonline.comtandfonline.com A well-established method involves the reaction of propargylic sulfonates (mesylates or tosylates) with a solution of lithium cuprate (B13416276) (CuBr₂Li) in THF at low temperatures (-60 °C). tandfonline.com This SN2' reaction furnishes bromoallenes in good yields from readily available propargylic alcohols. The method is effective for a range of substrates, as shown in the table below.

Table 2: Copper-Mediated Synthesis of Bromoallenes from Propargylic Sulfonates tandfonline.com
Starting Propargylic SulfonateReaction ConditionsBromoallene ProductYield (%)
1-ethynylcyclohexyl methanesulfonateCuBr₂Li, THF, -60°C1-(1-bromovinylidene)cyclohexane65
but-2-yn-1-yl tosylateCuBr₂Li, THF, -60°C1-bromobuta-1,2-diene71
pent-2-yn-1-yl tosylateCuBr₂Li, THF, -60°C1-bromopenta-1,2-diene80
4-phenylbut-2-yn-1-yl tosylateCuBr₂Li, THF, -60°C1-bromo-4-phenylbuta-1,2-diene75

Table data adapted from research on the preparation of bromoallenes using copper bromide reagents. tandfonline.com

A similar approach is used in multi-step syntheses where a bromoallene is needed as an intermediate. The conversion of a propargylic mesylate to the corresponding bromoallene can be achieved using a copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂) with lithium bromide. acs.org Furthermore, copper catalysis is central to the stereoselective tandem coupling of epoxides and allyl electrophiles using diborylmethane, where reactions with substrates like (E)-5-bromopenta-1,3-diene proceed via an SN2 substitution mechanism. nih.gov These examples underscore the indispensable role of copper in the selective formation and reaction of bromoallenes and their structural isomers. researchgate.net

Multi-Component Coupling Reactions for Functionalized Allenes

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step from three or more starting materials. organic-chemistry.orgmdpi.comrug.nl While specific multi-component syntheses of this compound are not extensively documented, the methodologies developed for other functionalized allenes provide a clear blueprint for potential synthetic routes.

Recent research has highlighted the power of transition-metal catalysis in MCRs for allene synthesis. Palladium and copper catalysts, in particular, have been successfully employed. For instance, a palladium-catalyzed three-component coupling of 1,1-dibromoalkenes, vinylzinc chloride, and soft nucleophiles has been developed to produce 1,3-disubstituted allenes. This method proceeds through the formation of a bromodiene intermediate, which then undergoes a subsequent palladium-catalyzed allylic substitution.

Copper-catalyzed multi-component reactions have also emerged as a powerful tool. One notable example is the three-component reaction of cyclobutanone (B123998) oxime esters and 1,3-enynes in the presence of a cyanide source, which yields 1,7-double-functionalized allenes under mild conditions. tandfonline.com This reaction demonstrates broad substrate scope and functional group tolerance, suggesting its potential applicability for the synthesis of complex allene structures.

Another innovative approach involves the B(C6F5)3-catalyzed multicomponent reaction of 2,3-diketoesters, amines, allenes, and nucleophiles to afford functionalized pyrroles. nih.govresearchgate.net This highlights the versatility of allenes as synthons in MCRs for the construction of heterocyclic systems.

A hypothetical multi-component strategy for a derivative of this compound could involve the coupling of a suitable organometallic reagent, a component to introduce the bromo-penta-diene skeleton, and a third functional group-introducing species in a one-pot process. The development of such a reaction would be highly valuable for rapidly accessing a library of functionalized bromoallene derivatives.

Table 1: Examples of Multi-Component Reactions for Allenes

Catalyst/PromoterReactantsProduct TypeReference
Pd(dba)₂ / Xantphos1,1-Dibromoalkenes, Vinylzinc Chloride, Soft Nucleophiles1,3-Disubstituted Allenes nih.gov
Cu(MeCN)₄PF₆Cyclobutanone Oxime Esters, 1,3-Enynes, TMSCN1,7-Double-Functionalized Allenes tandfonline.com
B(C₆F₅)₃2,3-Diketoesters, Amines, Allenes, Nucleophiles2α-Functionalized Pyrroles nih.govresearchgate.net

Emerging Photoredox and Electrochemical Methods in Allene Synthesis

The fields of photoredox and electrochemical catalysis have introduced transformative approaches to organic synthesis, offering mild and highly selective reaction pathways. These methods are increasingly being applied to the synthesis of allenes.

Photoredox Catalysis:

Visible-light photoredox catalysis has enabled novel transformations for allene synthesis by facilitating single-electron transfer processes under mild conditions. ethz.ch A prominent strategy involves the dual catalysis of a photocatalyst and a transition metal, such as copper. This has been successfully applied to the three-component 1,4-alkylcyanation of 1,3-enynes using cyclic alcohol derivatives and a cyanide source. nih.govresearchgate.netnih.gov This method allows for the introduction of both aldehyde and cyano functionalities into a tetrasubstituted allene core.

Another powerful photoredox method is the decarboxylative 1,4-carbocyanation of 1,3-enynes, which utilizes alkyl N-hydroxyphthalimide esters as radical precursors. researchgate.net This copper/photoredox dual catalytic system provides access to a wide range of tetra-substituted allenes with high chemo- and regioselectivity. Furthermore, a three-component radical 1,4-peroxidation–sulfonylation of enynones has been achieved using Eosin Y as a photocatalyst, leading to highly functionalized allenes. rug.nl

For a molecule like this compound, a photoredox approach could potentially be employed to introduce functional groups at various positions of the allene or to construct the bromoallene skeleton itself from simpler precursors through a radical-mediated pathway. For instance, the photoredox-catalyzed atom-transfer radical cyclization of 1,6-dienes with α-halo-ketones to form bromo-substituted cyclic compounds showcases the potential for C-Br bond formation in such reactions. rsc.org

Electrochemical Methods:

Organic electrochemistry provides a sustainable and powerful platform for the synthesis of allenes by using electricity as a "reagentless" oxidant or reductant. tandfonline.com Recent advancements have demonstrated the electrochemical synthesis of diverse allenes through the controllable transformation of 1,3-enynes. tandfonline.com This can involve 1,4-arylalkylation, unsymmetrical dialkylation, and hydro(deutero)alkylation, offering a broad scope for allene functionalization.

Electrochemical methods have also been developed for the C-H functionalization of allenes. For example, a cobalt-catalyzed electrochemical C-H/N-H annulation with allenes has been reported, providing access to complex heterocyclic structures. dicp.ac.cnstackexchange.comgoogle.com Furthermore, electrochemical hydro- and deuterocarboxylation of allenes with carbon dioxide has been achieved, yielding valuable carboxylic acid derivatives. youtube.com

The application of electrochemical methods to the synthesis of this compound or its derivatives could offer a green and efficient alternative to traditional methods. An electrochemical cross-coupling reaction involving a suitable bromo-containing precursor could be a viable strategy. The electrochemical C-H functionalization of a pre-formed allene could also be a powerful tool for late-stage modification.

Table 2: Emerging Photoredox and Electrochemical Methods for Allenes

MethodCatalyst/SystemReactantsProduct TypeReference
Photoredox Cu(MeCN)₄PF₆ / Photocatalyst1,3-Enynes, Cyclic Alcohol Derivatives, TMSCNAldehyde- and Cyano-Functionalized Allenes nih.govresearchgate.netnih.gov
Photoredox Cu(CH₃CN)₄PF₆ / Ir(ppy)₃1,3-Enynes, NHP Esters, TMSCNTetra-substituted Allenes researchgate.net
Photoredox Eosin YEnynones, TBHP, Sulfinic AcidsPeroxy- and Sulfonyl-Functionalized Allenes rug.nl
Electrochemical Ni-catalysis1,3-Enynes, Aryl/Alkyl BromidesDi-functionalized Allenes tandfonline.com
Electrochemical Co-catalysisAllenes, Benzamides/Phosphinic AmidesAxially Chiral Anilides/P-Stereogenic Compounds google.com
Electrochemical Zn anode / Carbon cathodeAllenes, CO₂, H₂O/D₂OCarboxylic Acids/Deuterated Carboxylic Acids youtube.com

Mechanistic Investigations and Reactivity Pathways of 5 Bromopenta 1,2 Diene

Electrophilic and Nucleophilic Reactivity at the Allenic System and Bromine Center

The reactivity of 5-Bromopenta-1,2-diene is characterized by the distinct electrophilic nature of the carbon atom attached to the bromine and the nucleophilic character of the allenic double bonds.

The carbon atom bonded to the bromine in this compound is electrophilic and susceptible to attack by nucleophiles, leading to substitution of the bromide leaving group. This type of reaction is a fundamental process in organic chemistry. pressbooks.publibretexts.org The general mechanism involves the displacement of the bromide ion by a nucleophile. Depending on the reaction conditions and the nature of the nucleophile, these reactions can proceed through different mechanisms, such as the unimolecular (SN1) or bimolecular (SN2) pathway.

In an SN2 reaction, the nucleophile attacks the carbon atom at the same time as the bromide ion departs. This concerted mechanism results in an inversion of stereochemistry if the carbon atom is a chiral center. For primary and secondary alkyl halides, the SN2 mechanism is common. libretexts.org Given that the bromine in this compound is on a primary carbon, it is expected to be reactive towards SN2 substitution.

Alternatively, under conditions that favor carbocation formation (e.g., in the presence of a polar, protic solvent and a weak nucleophile), the reaction may proceed via an SN1 mechanism. This involves the initial departure of the bromide ion to form a primary carbocation, which would then be attacked by the nucleophile. However, primary carbocations are generally unstable, making the SN1 pathway less likely for this substrate unless a rearrangement to a more stable carbocation can occur.

The synthetic utility of such nucleophilic substitution reactions is broad, allowing for the introduction of a wide variety of functional groups. For instance, reaction with hydroxide (B78521) ions can yield the corresponding alcohol, while reaction with cyanide ions can introduce a nitrile group. pressbooks.pub

Table 1: Examples of Nucleophilic Substitution Reactions on Bromoalkanes

NucleophileProduct Functional Group
Hydroxide (OH⁻)Alcohol (-OH)
Alkoxide (RO⁻)Ether (-OR)
Cyanide (CN⁻)Nitrile (-CN)
Azide (B81097) (N₃⁻)Azide (-N₃)
Thiolate (RS⁻)Thioether (-SR)

Electrophilic Additions to the Cumulated Diene System

The cumulated double bonds of the allene (B1206475) system in this compound are electron-rich and thus reactive towards electrophiles. The reaction of allenes with electrophiles can proceed through different pathways, often leading to a mixture of products depending on the specific electrophile and reaction conditions.

One notable example of an electrophilic addition to a bromoallene is epoxidation. The reaction of bromoallenes with an epoxidizing agent, such as dimethyldioxirane (B1199080) (DMDO), results in the formation of an unstable bromoallene oxide intermediate. rsc.org This intermediate can then undergo spontaneous rearrangement. Mechanistically, the epoxidation is followed by an opening of the epoxide ring to form a bromo oxyallyl cation, which then cyclizes to a bromocyclopropanone. rsc.org This species is also unstable and can rearrange further, for instance, through a Favorskii-type mechanism. rsc.orgfigshare.com Under the reaction conditions, this cascade ultimately leads to the formation of α,β-unsaturated carboxylic acids. rsc.org

Molecular orbital calculations can provide insights into the reactivity of the two non-equivalent double bonds in a bromoallene. The highest occupied molecular orbital (HOMO), which is associated with the most nucleophilic region of the molecule, is often located on the C=C bond that also carries the C-Br bond. ic.ac.uk This suggests that this double bond (Δ1,2) is the more likely site for electrophilic attack.

Table 2: Predicted Reactivity of Bromoallene Double Bonds

Molecular Orbital TheoryPredicted Site of Electrophilic Attack
Highest Occupied Molecular Orbital (HOMO)C=C bond bearing the C-Br group (Δ1,2)

Pericyclic Reactions and Cycloadditions

The allenic system of this compound can also participate in pericyclic reactions, most notably cycloadditions. In these reactions, the allene can act as either the 2π or the 4π electron component, depending on the reaction partner.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comkhanacademy.org While typically involving a conjugated diene, allenes can also act as the 2π component (the dienophile) in Diels-Alder reactions. In such cases, one of the double bonds of the allene reacts with a conjugated diene. The reactivity in Diels-Alder reactions is often enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

Conversely, allenes can also function as the 4π component in [4+2] cycloadditions, reacting with a 2π dienophile. For an allene to participate as the 4π component, it must adopt a conformation that allows for the appropriate orbital overlap.

Table 3: Role of Allenes in Diels-Alder Reactions

Role of AlleneReaction PartnerType of Cycloaddition
Dienophile (2π system)Conjugated Diene (4π system)[4+2]
Diene (4π system)Dienophile (2π system)[4+2]

1,3-Dipolar Cycloadditions Involving Allenes

Allenes can also participate in 1,3-dipolar cycloadditions, which are reactions between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgyoutube.comnih.gov In these reactions, one of the double bonds of the allene acts as the dipolarophile (the 2π component).

1,3-dipolar cycloadditions are a valuable method for the synthesis of five-membered heterocyclic compounds. wikipedia.orgnih.gov The choice of the 1,3-dipole determines the type of heterocycle formed. For example, the reaction of an allene with an azide would lead to a triazole derivative, while reaction with a nitrile oxide would yield an isoxazoline (B3343090) derivative. youtube.com The regioselectivity of these reactions can often be predicted using frontier molecular orbital (FMO) theory. nih.gov

Table 4: Examples of 1,3-Dipoles for Cycloaddition with Allenes

1,3-DipoleResulting Heterocycle
Azide (R-N₃)Triazoline
Nitrile Oxide (R-CNO)Isoxazoline
Nitrone (R₂C=N(O)R)Isoxazolidine
Carbonyl Ylide (R₂C=O⁺-C⁻R₂)Dihydrofuran derivative

Radical Functionalization of this compound

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by radical initiators or by photoredox catalysis. Once formed, this radical can participate in a variety of transformations.

Radical reactions offer a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The radical generated from this compound could, for example, add to an alkene to initiate a radical polymerization or participate in a radical cyclization reaction.

Studies on related compounds, such as 2-bromomethyl-1,3-butadiene, have shown that the bromine can be substituted via reactions that likely involve radical intermediates, leading to the formation of functionalized dienes. Radical polymerization of such monomers has also been investigated. researchgate.net Furthermore, radical difunctionalization reactions, where a radical is generated and then undergoes a cascade of reactions to introduce two new functional groups, are a growing area of interest. nih.gov

Table 5: Potential Radical Reactions of this compound

Reaction TypeDescription
Radical AdditionThe radical adds across a π-bond of another molecule.
Radical CyclizationIntramolecular addition of the radical to one of the allenic double bonds.
Atom Transfer Radical Polymerization (ATRP)The C-Br bond can be used to initiate controlled polymerization.
Radical CouplingThe radical couples with another radical species.

Bromine Radical Additions and Subsequent Transformations

The radical addition of bromine to unsaturated systems like allenes represents a fundamental transformation in organic synthesis. thieme-connect.de In the case of this compound, the reaction is initiated by the formation of a bromine radical (Br•), typically through the use of a radical initiator or photolysis. The subsequent addition of this radical to the allene moiety can proceed via two main pathways: addition to a terminal carbon (C1) or the central carbon (C2).

For substituted allenes, the attack of a radical species generally occurs at the central carbon (C2) to generate a more stabilized allylic radical intermediate. nih.gov In contrast, unsubstituted allenes like propadiene typically undergo radical attack at the terminal carbon. nih.gov Therefore, for this compound, the bromine radical is expected to add to the C2 position, yielding a resonance-stabilized 2-bromoallyl radical. This regioselectivity is governed by the formation of the thermodynamically more stable intermediate. The stability of this allylic radical is crucial for the subsequent transformations it can undergo.

Once formed, the 2-bromoallyl radical intermediate can participate in a variety of reactions. A common pathway is hydrogen atom abstraction from a suitable donor (H-X), which would lead to the formation of a dibrominated alkene. Alternatively, in the presence of other trapping agents, more complex molecules can be assembled. For instance, the Ryu group demonstrated a one-pot regioselective radical bromoallylation of allenes by employing an electron-deficient allyl bromide as a radical acceptor, leading to the synthesis of 2-bromosubstituted 1,5-dienes. nih.gov This strategy involves the initial formation of the 2-bromoallyl radical, which then engages in a new carbon-carbon bond formation. nih.gov

The regioselectivity of bromine radical addition can be influenced by reaction conditions such as temperature and reactant concentrations. nih.gov For example, in the addition of HBr to propadiene, lower temperatures and an excess of HBr favored the formation of the product resulting from terminal attack. nih.gov This suggests that while the central attack is generally favored for substituted allenes, the reaction outcomes can be tuned.

Carbon-Centered Radical Chemistry with Allenes

The chemistry of carbon-centered radicals derived from allenes is rich and allows for the construction of complex molecular architectures. As established, the addition of a bromine radical to this compound is expected to form a 2-bromoallyl radical, which is a key carbon-centered radical intermediate. nih.gov This nucleophilic radical species can then react with various electrophilic partners.

A notable application of this reactivity is in multicomponent reactions. A three-component coupling strategy has been developed that involves the reaction of an allene, an allyl bromide, and an electron-deficient alkene. nih.gov The mechanism proceeds via the initial attack of a bromine radical on the central carbon of the allene to form the 2-bromoallyl radical. This radical then adds to the electron-deficient alkene to generate a new electrophilic alkyl radical. This second radical intermediate subsequently reacts with the allyl bromide to furnish the final product and regenerate the bromine radical, thus propagating the radical chain. nih.gov This methodology allows for the simultaneous formation of a C-Br bond and a C-C bond.

The table below summarizes a representative three-component reaction involving an allene, which illustrates the potential reactivity of the carbon-centered radical derived from this compound.

ReactantsCoupling PartnerInitiatorProduct TypeReference
Allene, Allyl bromideElectron-deficient alkeneAIBN2-Bromo-1,7-diene nih.gov

This table illustrates a general reaction scheme for allenes.

Sulfur-Centered and Other Heteroatom Radical Reactions

The reaction of allenes with heteroatom-centered radicals, particularly those based on sulfur, provides a powerful tool for the synthesis of functionalized molecules. nih.govresearchgate.net Thiyl radicals (RS•), generated from precursors like thiols (RSH) or disulfides (RSSR), readily add to the carbon-carbon double bonds of allenes. nih.gov Allenes are known to exhibit high reactivity towards such heteroatom-centered radicals. researchgate.net

The addition of a thiyl radical to an allene typically occurs at the central carbon atom, leading to the formation of a stabilized allylic radical, analogous to the addition of a bromine radical. nih.gov This vinyl sulfide-containing radical intermediate can then be trapped or participate in subsequent cyclization reactions if a suitable unsaturated moiety is present elsewhere in the molecule. This provides a pathway for the construction of carbo- and heterocyclic rings. nih.gov

The relative reactivity of heteroatom-centered radicals and their corresponding trapping agents is a critical factor in designing selective multicomponent reactions. For instance, in mixed systems, the order of reactivity for radical addition is PhS• > PhSe• > PhTe•, while the carbon-radical-capturing ability of the corresponding interelement compounds is (PhTe)₂ > (PhSe)₂ > (PhS)₂. mdpi.com This predictable reactivity allows for the controlled and simultaneous introduction of two different heteroatom groups into an unsaturated molecule. mdpi.com

In a binary system of (PhS)₂ and (PhSe)₂, the PhSe• radical is preferentially formed upon photoirradiation. researchgate.net With allenes, this PhSe• radical adds directly to the allene. In contrast, with less reactive unsaturated compounds like alkenes, the PhSe• radical first reacts with (PhS)₂ to generate the more reactive PhS• radical, which then adds to the alkene. researchgate.net This highlights the enhanced reactivity of allenes toward selenium-centered radicals.

Transition Metal-Catalyzed Transformations

Transition metals are pivotal in catalyzing a wide array of transformations involving allenes and dienes, enabling the construction of complex molecules with high efficiency and selectivity. snnu.edu.cnmdpi.com

Carbopalladation and Allied Palladium-Mediated Reactions

Palladium-catalyzed reactions are among the most versatile methods for the functionalization of allenes and dienes. Carbopalladation, the addition of an organopalladium species (R-Pd-X) across a π-system, is a key step in many palladium-catalyzed processes. This step generates a new organopalladium intermediate which can undergo further reactions such as β-hydride elimination, reductive elimination, or another insertion reaction.

A modern approach involves photoinduced palladium-catalyzed carbofunctionalization of conjugated dienes. nih.gov This method allows for the three-component coupling of 1,3-dienes, alkyl iodides, and various nucleophiles (amines, alcohols, or carbon nucleophiles) under mild conditions. The proposed mechanism involves the formation of an alkyl palladium radical species, which adds to the diene to generate a π-allyl palladium complex. Subsequent nucleophilic attack delivers the 1,2-carbofunctionalization product. nih.gov

Palladium catalysis has also been employed for the stereoselective 1,4-difunctionalization of cyclic 1,3-dienes. nih.gov A hybrid palladium-catalyzed radical-polar crossover mechanism has been proposed to achieve high 1,4-syn-addition selectivity. This redox-neutral process couples cyclic 1,3-dienes with alkyl/aryl halides and amines to construct 1,4-cis-disubstituted cyclic frameworks, which are important motifs in bioactive molecules. nih.gov

The table below provides an overview of different palladium-catalyzed reactions applicable to dienes.

Reaction TypeCatalystKey FeaturesProduct TypeReference
1,2-CarboaminationPd(0) complexPhotoinduced, three-component, mild conditionsAllylic amines nih.gov
1,4-syn-AdditionPd(PPh₃)₄Radical-polar crossover, high diastereoselectivity1,4-cis-disubstituted cyclic compounds nih.gov
MacrocyclizationPd(II) catalystOxidative coupling of boronate estersMacrocyclic E,E-dienes acs.org

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroarylation, Hydroboration)

Hydrofunctionalization, the addition of an H-Y bond across a double or triple bond, is an atom-economical method to increase molecular complexity. dntb.gov.ua Transition metal catalysis is crucial for controlling the regio- and stereoselectivity of these reactions with dienes. snnu.edu.cn

Hydroboration: The catalytic hydroboration of 1,3-dienes is a valuable method for producing organoboron intermediates. snnu.edu.cn Cobalt complexes have been shown to be effective catalysts for the 1,2-hydroboration of 1,3-dienes with pinacolborane (HBPin), yielding homoallylic boronates. nih.govresearchgate.net The ligand on the cobalt center plays a critical role in determining the selectivity between 1,2- and 1,4-addition. For example, the complex (dppp)CoCl₂ provides excellent selectivity (>95:5) for 1,2-addition for various 1,3-dienes. nih.gov

Hydroamination: The direct addition of amines to dienes is a highly desirable transformation. An intermolecular, anti-Markovnikov hydroamination of 1,3-dienes has been developed, providing access to valuable homoallylic amines. snnu.edu.cn

Hydroarylation: Nickel-catalyzed hydroarylation of 1,3-dienes using arylboronic acids represents an efficient C-C bond-forming reaction. nih.gov The process operates under mild conditions and exhibits broad functional group tolerance. For aryl-substituted 1,3-dienes, excellent 1,2-selectivity is observed. nih.gov

The following table summarizes key hydrofunctionalization reactions of 1,3-dienes.

HydrofunctionalizationCatalyst SystemSubstrate ScopeSelectivityReference
1,2-Hydroboration(dppp)CoCl₂ / NaBARF / ActivatorLinear and 2-substituted 1,3-dienesHigh 1,2-regioselectivity (>95:5) nih.gov
HydroaminationNot specified1,3-DienesAnti-Markovnikov snnu.edu.cn
HydroarylationNi-catalyst / Chiral phosphoramidite (B1245037) ligandTerminal and internal 1,3-dienesHigh E-selectivity and enantioselectivity nih.gov

C-H Activation and Annulation Reactions of Allenes

The direct functionalization of C-H bonds is a cornerstone of modern synthetic chemistry, offering an atom- and step-economical approach to complex molecules. pkusz.edu.cn Transition metal-catalyzed C-H activation coupled with annulation of allenes provides a powerful strategy for the synthesis of diverse cyclic and heterocyclic scaffolds.

A significant advancement in this area is the development of cobaltaelectro-catalyzed C-H annulation. nih.gov This method allows for the highly enantioselective annulation of allenes with substrates like benzamides to produce C-N axially chiral isoquinolinones under exceedingly mild, room-temperature conditions. The electrochemical setup obviates the need for chemical oxidants, making the process more sustainable. nih.gov

Palladium-catalyzed annulation reactions involving multiple C-H activations have also been reported. rsc.org These reactions can construct complex polycyclic systems from relatively simple starting materials in a single step. For instance, a three-component reaction can lead to the formation of succinimide-fused tricyclic scaffolds through a cascade of C-H methylation and C(sp³)–H activation. rsc.org These annulation strategies provide rapid access to structures that are prevalent in biologically active compounds.

Organometallic Chemistry with this compound Ligands/Substrates

The unique structure of this compound, featuring both a reactive allene group and an alkyl bromide, makes it a versatile substrate in organometallic chemistry. Palladium and nickel catalysts, in particular, are effective in promoting a variety of transformations.

In palladium-catalyzed reactions, this compound can undergo reactions typical of both dienes and alkyl halides. The general catalytic cycle for palladium cross-coupling reactions often begins with a palladium(0) species. This catalyst can engage with the molecule in several ways. One possibility is the oxidative addition of the carbon-bromine bond to the palladium(0) center, forming an allenylpalladium(II) intermediate. This step is fundamental in many cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds at the site of the bromine atom.

Alternatively, the allene portion of the molecule can act as a ligand, coordinating to the metal center. Dienes are known to coordinate with transition metals like palladium and platinum, activating the double bonds for nucleophilic attack. rsc.org For this compound, this coordination could facilitate intramolecular reactions or reactions with external nucleophiles at one of the double bonds. Palladium is a versatile transition metal in catalysis due to its ability to promote numerous organic transformations, including alkylation, arylation, and cyclization. mdpi.com

Nickel-catalyzed reactions also offer a powerful route for the functionalization of substrates like this compound. Nickel complexes are known to catalyze the cross-coupling of propargyl halides with organozinc reagents to afford functionalized allenes. nih.gov This suggests that the alkyl bromide moiety of this compound could readily participate in nickel-catalyzed cross-coupling reactions. Mechanistic studies indicate that these reactions can involve radical intermediates and active Ni(I) species. nih.gov

The following table summarizes potential organometallic reactions involving this compound based on the reactivity of similar compounds.

Catalyst System Reaction Type Potential Product Type Key Mechanistic Step
Pd(0) / LigandCross-Coupling (e.g., Suzuki, Stille)Substituted AllenesOxidative addition of C-Br bond
Pd(II)Aza-Wacker / Povarov CascadeNitrogen-containing heterocyclesNucleophilic attack on coordinated diene
Ni(I) / LigandCross-Coupling with AlkylzincFunctionalized AllenesFormation of propargyl carbon radical
Pt(II)Nucleophilic AdditionFunctionalized Alkenyl ComplexesNucleophilic attack on coordinated diene rsc.org

Rearrangement Reactions and Isomerizations

Allenes are known to undergo rearrangement and isomerization reactions to form more thermodynamically stable isomers, typically conjugated dienes. dntb.gov.ua The process by which a compound is transformed into one of its isomeric forms is known as isomerization. britannica.com For this compound, the primary rearrangement pathway is the isomerization of the 1,2-diene (allene) system into a conjugated 1,3-diene. This transformation is an atom-efficient and redox-neutral process that provides a direct route to functionalized 1,3-dienes. dntb.gov.ua

This isomerization can be promoted by various catalysts, including acids and transition metals. dntb.gov.ua Transition metal-mediated approaches have shown improved substrate scope. For instance, cobalt complexes have been used for the geometrical isomerization of E/Z mixtures of 1,3-dienes to yield the (E) isomers with high stereoselectivity. organic-chemistry.org Similarly, cobalt catalysis can achieve multipositional isomerization of conjugated dienes to access disubstituted 1,3-dienes with excellent yields and stereoselectivity. organic-chemistry.org The proposed mechanism for these cobalt-catalyzed reactions involves the insertion of an alkene into a cobalt hydride species, followed by β-hydride elimination from a π-allyl cobalt intermediate. organic-chemistry.org

The potential isomerization pathways for this compound are outlined below:

1,3-Hydride Shift: A common mechanism for allene isomerization is a 1,3-hydride shift, which can be catalyzed by transition metals. This would convert this compound into (3E)-5-bromopenta-1,3-diene or (3Z)-5-bromopenta-1,3-diene.

Base-Catalyzed Isomerization: In the presence of a strong base, alkyne-allene isomerization can occur. researchgate.net While this compound is already an allene, related base-catalyzed proton abstraction and reprotonation could facilitate the rearrangement to the conjugated diene.

The thermodynamic driving force for this isomerization is the formation of a conjugated π-system, which is significantly more stable than the cumulated double bonds of the allene. The resulting 5-bromopenta-1,3-diene is a valuable synthetic intermediate for reactions like the Diels-Alder cycloaddition.

Oxidation and Reduction Chemistry Specific to Allenic Halides

The oxidation and reduction chemistry of this compound is influenced by both the allene and the alkyl bromide functionalities.

Oxidation:

The electron-rich double bonds of the allene group are susceptible to oxidation, particularly epoxidation. The oxidation of allenes with reagents like dimethyldioxirane (DMDO) can lead to the formation of allene oxides and spirodioxides. researchgate.net For bromoallenes, epoxidation has been shown to be regioselective, favoring the bromine-bearing double bond to produce stable bromoallene oxides. rsc.org

Another potential oxidation pathway for the alkyl bromide portion is the Kornblum oxidation, which converts primary alkyl halides into aldehydes. wikipedia.org This reaction typically involves reacting the alkyl halide with dimethyl sulfoxide (B87167) (DMSO) to form an alkoxysulfonium salt, which then undergoes elimination in the presence of a base like triethylamine (B128534) to yield the carbonyl compound. wikipedia.org Applying this to this compound would be expected to yield penta-2,3-dienal.

Reduction:

The reduction of this compound can target either the allene system or the carbon-bromine bond.

Reduction of the Allene: Catalytic hydrogenation using a palladium catalyst is an effective method for the reduction of alkenes and alkynes to alkanes. researchgate.net This method would likely reduce the double bonds of the allene in this compound to yield 1-bromopentane.

Reduction of the Alkyl Bromide: The carbon-bromine bond can be reduced by strong hydride reagents like lithium aluminum hydride (LAH). harvard.edu LAH is a powerful reducing agent capable of reducing alkyl bromides and iodides. rushim.ru This would result in the formation of penta-1,2-diene.

Selective reduction is also possible. For example, sodium borohydride (B1222165) in combination with a palladium catalyst can selectively reduce carbon-carbon double bonds in α,β-unsaturated carbonyl compounds, suggesting that under certain conditions, the allene could be reduced while leaving the C-Br bond intact. researchgate.net

The following table summarizes the expected outcomes of oxidation and reduction reactions.

Reaction Type Reagent Functional Group Targeted Expected Product
OxidationDimethyldioxirane (DMDO)Allene5-Bromo-1,2-epoxypent-2-ene
OxidationDMSO, TriethylamineAlkyl BromidePenta-2,3-dienal
ReductionH₂, Pd/CAllene1-Bromopentane
ReductionLithium Aluminum Hydride (LAH)Alkyl BromidePenta-1,2-diene

This diverse reactivity underscores the utility of this compound as a versatile building block in organic synthesis.

Stereochemical Control and Chirality in 5 Bromopenta 1,2 Diene Transformations

Enantioselective Synthesis and Reactions of Axially Chiral Allenes

The direct synthesis of enantioenriched chiral allenes from achiral or racemic precursors is a significant challenge that has been addressed through various catalytic methods. nih.govacs.orgillinois.edu Both transition-metal catalysis and organocatalysis have emerged as powerful tools for this purpose. capes.gov.brresearchgate.net

Organocatalytic Methods: Chiral organocatalysts, such as chiral phosphoric acids (CPAs), have proven highly effective in synthesizing axially chiral allenes. rsc.orgacs.org For instance, CPAs can catalyze the dehydrative γ-arylation of racemic propargylic alcohols to produce a wide array of chiral tetrasubstituted allenes with high yields and excellent enantioselectivities (up to >99:1 er). acs.org These catalysts operate by creating a chiral environment, often through a network of hydrogen bonds, that directs the approach of the nucleophile to the reactive intermediate. acs.org Another powerful organocatalytic approach is the traceless Petasis reaction, where chiral biphenols catalyze the addition of boronate reagents to sulfonyl hydrazones, yielding chiral allenes in high yields and with enantiomeric ratios up to 93:7. nih.gov

Transition-Metal Catalysis: Transition metals like rhodium, palladium, nickel, and copper are extensively used in the asymmetric synthesis of allenes. illinois.edu A rhodium-hydride catalyst system, for example, can achieve the enantioselective reduction of allenes to yield valuable chiral motifs. nih.gov Nickel-catalyzed propargylic substitution reactions provide an efficient route to versatile di-, tri-, and tetra-substituted phosphoryl allenes with high enantioselectivity. nih.gov Similarly, copper catalysts have been employed in the cyanoborylation of allenes, affording β-boryl allyl nitriles with high enantiopurity by using specifically designed N-heterocyclic carbene (NHC) ligands. acs.org

The following table summarizes selected catalytic systems for the enantioselective synthesis of chiral allenes.

Catalyst SystemSubstrate TypeReaction TypeYield (%)Enantioselectivity (ee% or er)
Chiral Phosphoric Acid (CPA)Racemic Indole-Substituted Propargylic AlcoholsEnantioconvergent 1,6-Conjugate AdditionHighHigh (e.g., >99:1 er)
Chiral BiphenolAlkynyl Boronates & Glycolaldehyde ImineTraceless Petasis Reaction8593:7 er
Rhodium / Josiphos LigandAryl AllenesSemireductionHighHigh
Nickel / Chiral P,N-LigandsPropargylic Carbonates & Phosphorus NucleophilesPropargylic SubstitutionHighHigh
Copper / Chiral NHC LigandTerminal AllenesCyanoborylationHighHigh

Diastereoselective Processes and Control of Relative Stereochemistry

When reactions of allenes create multiple stereocenters, controlling the relative stereochemistry to favor one diastereomer over others is crucial. This is particularly relevant in the synthesis of complex natural products.

Cycloaddition Reactions: The inherent reactivity of allenes makes them excellent partners in cycloaddition reactions. In Lewis acid-mediated Diels-Alder reactions of allenoic acid derivatives with cyclopentadiene, the choice of catalyst can direct the diastereoselectivity. rsc.org For example, using Eu(fod)₃ as the catalyst with cyclic allenoic derivatives leads to an exo-selective reaction, whereas EtAlCl₂ promotes the formation of endo-products with acyclic derivatives. rsc.org Palladium-catalyzed [3+2] cycloaddition of racemic allenes can be used to construct cyclopentanes and pyrrolidines with excellent control over regio-, enantio-, and diastereoselectivity. researchgate.net

Cross-Coupling and Addition Reactions: Stereocontrol can also be achieved in cross-coupling reactions. Palladium-catalyzed Heck-type reactions of allenes can simultaneously set the stereochemistry of both double bonds in the resulting 1,3-diene product. nih.gov The key to this control lies in managing steric interactions (A¹,³ strain) in the palladium intermediate, which dictates the stereochemical outcome of the β-hydride elimination step. nih.gov Furthermore, copper-catalyzed asymmetric intramolecular reductive coupling of 1,3-enynes to cyclohexadienones can produce exocyclic allenes bearing complex frameworks with outstanding diastereoselectivities, often greater than 20:1 dr. researchgate.net

The table below highlights methods for achieving diastereocontrol in allene (B1206475) transformations.

Reaction TypeSubstratesCatalyst / ReagentDiastereoselectivity (dr)Key Control Element
Diels-Alder CycloadditionAllenoic Acid Derivatives & CyclopentadieneLewis Acids (e.g., Eu(fod)₃, EtAlCl₂)High (endo/exo control)Choice of Lewis Acid
Heck-Type CouplingAllenes & Aryl HalidesPd / CyJohnPhosHigh (Z,E control)A¹,³ Strain in Pd-intermediate
Intramolecular Reductive Coupling1,3-Enynes & CyclohexadienonesCopper(I) / Chiral Ligand>20:1Catalyst Control
Allyl-Allyl Cross-CouplingProchiral Allylboronates & Allyl ChloridesPalladium / Ligand4:1 to 14:1Modified Reaction Conditions

Chirality Transfer Mechanisms in Allene Reactions

Chirality transfer refers to the process by which the stereochemical information from a chiral starting material, reagent, or catalyst is passed on to the reaction product. In allene chemistry, this can occur through several distinct mechanisms.

Axial-to-Central Chirality Transfer: A common and powerful strategy involves transferring the axial chirality of an enantioenriched allene to a new stereocenter in the product. This has been demonstrated in the nickel-catalyzed hydrocyanation of chiral allenes, which proceeds through regio- and face-selective hydronickelation to produce chiral carbonitriles with up to 97% ee. rsc.org Similarly, the axial chirality of allenes can be converted into point chirality during a Diels-Alder reaction or a bromination reaction, which proceeds via a chiral bromonium ion intermediate, with near-perfect transfer of stereochemical information. nih.gov

Point-to-Axial Chirality Transfer: The reverse process, where a stereocenter is used to induce axial chirality in the allene product, is also a valid mechanism. One such pathway involves a retro-ene fragmentation of an enantioenriched diazene (B1210634) intermediate, which undergoes a stereospecific point-to-axial transfer of chirality to generate the allene product. nih.gov

Catalyst-Mediated Chirality Transfer: In many enantioselective reactions, the chiral catalyst is the source of stereochemical information. Chiral phosphoric acids, for instance, can form double hydrogen bonds or ion-pair interactions with the substrate, creating a rigid chiral environment that dictates the stereochemical outcome of the reaction. acs.org In metal-catalyzed reactions, the chiral ligand bound to the metal center controls the spatial orientation of the reactants. rsc.org However, a significant challenge in metal-catalyzed reactions of chiral allenes is the potential for the allene to racemize under the catalytic conditions before the desired reaction occurs. uea.ac.uk This competing racemization can be suppressed, for instance, by increasing the concentration of the nucleophile, thereby favoring the productive reaction pathway over the racemization pathway. uea.ac.uk

Influence of Substituent Effects on Stereoselectivity

The electronic and steric properties of substituents on the allene and its reaction partners can profoundly influence the stereoselectivity of a transformation.

Steric Effects: The size of substituent groups often plays a decisive role. In rhodium-catalyzed reactions of tertiary propargylic alcohols, the steric environment around the metal center can be modulated to switch the reaction mechanism between a syn- or anti-β-hydride elimination, leading to the formation of opposite allene enantiomers from the same starting material. nih.govresearchgate.net The location of a substituent can also be critical; for example, in the arylation of α-indolyl propargylic alcohols, substituents on the indole (B1671886) ring that are close to the reacting center can interfere with the catalyst's binding, thereby lowering the enantioselectivity. acs.org

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent also impacts stereoselectivity. In the copper-catalyzed cyanoborylation of allenes, both steric hindrance and electronic effects govern the regioselectivity of the initial borocupration step. acs.org In many reactions, electronic effects stabilize or destabilize transition states, altering the energy difference between diastereomeric pathways and thus influencing the product ratio. rsc.orgfrancis-press.com For instance, in Diels-Alder reactions, electron-withdrawing groups on the dienophile are known to increase the reaction rate and can influence stereoselectivity. masterorganicchemistry.com The interplay between steric and electronic effects is complex, and understanding it is key to designing highly selective reactions. rsc.orgnih.gov

The following table illustrates the impact of substituent effects on stereoselectivity.

ReactionSubstituent VariationObserved EffectPrimary Cause
Rh-Catalyzed AllenylationSteric bulk of ligands and substratesSwitch between syn and anti elimination pathwaysSteric Hindrance
CPA-Catalyzed ArylationSubstituent position on indole ringDecreased enantioselectivity with groups near NHSteric interference with catalyst hydrogen bonding
Cu-Catalyzed CyanoborylationSubstituents on alleneGoverns regioselectivity of borocuprationCombination of Steric and Electronic Effects
Diels-Alder ReactionsElectron-withdrawing groups on dienophileIncreased rate and influenced stereoselectivityElectronic Effects

Computational and Theoretical Studies on 5 Bromopenta 1,2 Diene Reactivity

Quantum Chemical Calculations (e.g., DFT, Coupled Cluster) for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to understanding the intricate details of chemical reactions. Methods like Density Functional Theory (DFT) and Coupled Cluster (CC) are employed to map out the energetic and geometric changes that occur as reactants transform into products.

DFT methods are widely used due to their favorable balance of computational cost and accuracy, making them suitable for studying the complex potential energy surfaces of reactions involving molecules like 5-bromopenta-1,2-diene. For higher accuracy, especially in calculating reaction barriers and transition state energies, more computationally intensive methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used as a benchmark. researchgate.net These calculations provide a foundational understanding of a reaction's feasibility and the step-by-step process of bond formation and cleavage.

The potential energy surface (PES) is a conceptual and mathematical representation of a system's energy as a function of its geometry. osti.govrsc.org By calculating the PES for a reaction involving this compound, chemists can identify all stationary points, which include reactants, products, stable intermediates, and, most importantly, transition states.

A transition state represents the highest energy point along the lowest energy path from reactants to products, also known as the minimum energy path (MEP). mdpi.com Identifying the precise geometry and energy of the transition state is crucial for calculating the activation energy of a reaction, which determines the reaction rate. For instance, in a potential Diels-Alder reaction where this compound acts as the dienophile, computational analysis would locate the transition state structure for the concerted formation of the two new sigma bonds. nih.govnih.gov Similarly, for a nucleophilic substitution reaction at the bromine-bearing carbon, PES analysis would identify the transition state corresponding to the displacement of the bromide ion.

Table 1: Illustrative Stationary Points on a Hypothetical Reaction PES for this compound + Nucleophile

Stationary PointDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
Transition State (TS)Highest energy structure along the reaction coordinate+25.0
ProductsSubstituted Product + Bromide Ion-10.0

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to predict the reactivity and selectivity of chemical reactions. wikipedia.orgnih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. unesp.bryoutube.com The energy gap between the interacting HOMO and LUMO is a key indicator of reactivity; a smaller gap generally implies a more favorable interaction and a faster reaction.

For this compound, FMO theory can predict its behavior in various reactions:

In Cycloadditions: When reacting with an electron-rich diene, the allene (B1206475) moiety of this compound would act as the dienophile. The reaction would be governed by the interaction of the diene's HOMO with the allene's LUMO. The shapes and coefficients of these orbitals would predict the regioselectivity of the addition. libretexts.org

In Nucleophilic Reactions: A nucleophile's HOMO would interact with the LUMO of this compound. The location of the LUMO, likely centered on the C-Br antibonding orbital, would indicate the site of nucleophilic attack.

Table 2: Hypothetical FMO Energies for Reactants in a Diels-Alder Reaction

MoleculeHOMO Energy (eV)LUMO Energy (eV)
This compound (Dienophile)-10.5-0.8
Cyclopentadiene (Diene)-8.6+1.1

The smaller energy gap is between the diene HOMO and the dienophile LUMO, indicating a "normal-electron-demand" Diels-Alder reaction.

Computational Studies on Regioselectivity and Stereoselectivity

When a reaction can yield multiple isomers, computational chemistry is an invaluable tool for predicting which product will be favored. researchgate.net By calculating the activation energies for the transition states leading to each possible regio- or stereoisomer, the kinetically controlled product ratio can be predicted. The pathway with the lowest activation energy will be the fastest and yield the major product under kinetic control. researchgate.net For example, in the addition of HBr to a diene system, calculations can determine whether the 1,2- or 1,4-addition product is favored by comparing the energies of their respective transition states. masterorganicchemistry.comlibretexts.org

The Activation Strain Model (ASM), also known as the Distortion/Interaction model, is a powerful method for understanding the origins of activation barriers. vu.nl It deconstructs the activation energy (ΔE‡) into two components:

Strain Energy (ΔE_strain): The energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state.

Interaction Energy (ΔE_int): The actual interaction between the distorted reactants in the transition state.

This analysis provides deep insight into reactivity trends. For example, it can reveal whether a high activation barrier is due to the high rigidity of a reactant (large strain energy) or unfavorable interactions in the transition state (e.g., strong Pauli repulsion). researchgate.net

The interaction energy can be further broken down using Energy Decomposition Analysis (EDA). soton.ac.ukrsc.org EDA separates the interaction energy into physically meaningful terms, such as:

Electrostatic Interaction: The classical Coulombic attraction or repulsion between the reactants.

Pauli Repulsion: The destabilizing interaction arising from the repulsion between filled orbitals of the reactants.

Orbital Interaction: The stabilizing energy gained from the mixing of occupied and unoccupied orbitals (charge transfer and polarization). rsc.org

Applying ASM and EDA to a reaction of this compound would quantify the factors controlling its reactivity, such as the role of electrostatic attraction versus orbital interactions in determining the regioselectivity of an addition reaction. illinois.edu

The Unified Reaction Valley Approach (URVA) provides a highly detailed description of the reaction mechanism by analyzing the reaction path and its curvature. rsc.org Instead of focusing only on stationary points, URVA monitors changes in the molecule's vibrational modes along the entire reaction coordinate.

Maxima in the reaction path curvature profile pinpoint where significant chemical events occur, such as bond breaking, bond formation, charge transfer, or rehybridization. researchgate.net By decomposing this curvature into contributions from different internal coordinates (bond lengths, angles), URVA can determine the precise sequence of events during the reaction. For a complex, multi-bond rearrangement involving this compound, URVA could reveal whether bond formations are synchronous or asynchronous and identify the key electronic structure changes that drive the reaction forward. researchgate.net

Modeling of Catalyst-Substrate Interactions in Metal-Catalyzed Reactions

Many reactions involving substrates like this compound are catalyzed by transition metals. Computational modeling is essential for understanding the role of the catalyst. These studies can elucidate the full catalytic cycle, including the structures and energies of all intermediates and transition states.

By modeling the interaction between a metal catalyst and this compound, researchers can understand how the catalyst activates the substrate. For instance, calculations can show how coordination of the allene or the bromine atom to a metal center alters the electronic structure of the substrate, lowering the activation energy for a subsequent reaction step. These models are also critical for explaining and predicting the regioselectivity and stereoselectivity imparted by chiral catalysts, guiding the design of more efficient and selective catalytic systems.

Prediction of Novel Reaction Pathways and Reactivity Patterns

Computational and theoretical studies serve as powerful tools to forecast novel reaction pathways and reactivity patterns for molecules like this compound, even before they are explored experimentally. By employing quantum chemical calculations, researchers can model the behavior of this substituted allene under various reaction conditions, providing insights into potential synthetic applications and reaction mechanisms. These theoretical investigations can predict the feasibility of new transformations, rationalize selectivity, and guide the design of future experiments.

The unique structural feature of this compound, an allene moiety connected to a bromine-bearing alkyl chain, suggests several potential avenues for novel reactivity that can be explored through computational modeling. Theoretical studies on substituted allenes have revealed a rich and diverse reactivity landscape, often governed by the electronic and steric nature of the substituents.

One area of prediction involves metal-catalyzed reactions. Computational investigations into palladium-catalyzed cross-coupling reactions of allenes have elucidated complex mechanistic pathways, including oxidative addition, carbopalladation, and reductive elimination. For this compound, theoretical models could predict the likelihood of intramolecular cyclization reactions. For instance, a palladium catalyst could initially interact with the allene, followed by an intramolecular attack of the bromine-bearing carbon, leading to the formation of a cyclic intermediate. Density Functional Theory (DFT) calculations can be employed to determine the activation barriers for different potential cyclization pathways, thereby predicting the most likely reaction outcome.

Another fertile ground for computational prediction lies in pericyclic reactions. The allene portion of this compound can participate as a dienophile in Diels-Alder reactions. nih.gov Theoretical calculations can predict the stereoselectivity and regioselectivity of such reactions with various dienes. By calculating the energies of the transition states for different modes of addition (e.g., endo vs. exo), a likely stereochemical outcome can be forecasted. Furthermore, the influence of the bromoalkyl substituent on the frontier molecular orbitals (HOMO and LUMO) of the allene can be analyzed to predict its reactivity towards different diene partners.

Computational studies can also be instrumental in predicting the outcomes of radical reactions involving this compound. The bromine atom can be a site for radical initiation. Theoretical models can simulate the homolytic cleavage of the C-Br bond and the subsequent reactivity of the resulting radical species. For example, intramolecular radical cyclization onto the allene system could be a feasible pathway. Calculations can help determine the relative energies of the possible cyclic products and the transition states leading to them, thus predicting the regioselectivity of the cyclization.

The table below summarizes hypothetical reaction pathways for this compound that could be predicted and explored using computational chemistry, along with the types of computational data that would be generated to assess their feasibility.

Predicted Reaction Pathway Computational Method Key Predicted Data Potential Product Type
Palladium-Catalyzed Intramolecular CyclizationDensity Functional Theory (DFT)Activation energies, reaction energies, geometries of intermediates and transition states.Cyclic hydrocarbons, vinyl-substituted rings.
[4+2] Cycloaddition (Diels-Alder)DFT, Ab initio methodsTransition state energies (endo/exo), frontier molecular orbital analysis.Substituted cyclohexene (B86901) derivatives.
Radical-Mediated Intramolecular CyclizationDFT, Complete Active Space Self-Consistent Field (CASSCF)Bond dissociation energies, activation barriers for cyclization, relative product stabilities.Cyclic compounds with a vinyl or alkylidene group.
Nucleophilic Addition to the AlleneDFT with solvent modelsReaction energy profiles, electrostatic potential maps.Functionalized alkenes.

These computational predictions, while theoretical in nature, provide a roadmap for experimental chemists, suggesting novel synthetic routes and uncovering latent reactivity patterns of this compound. The synergy between computational prediction and experimental validation is a cornerstone of modern chemical research, enabling the discovery and development of new chemical transformations. rsc.org

Advanced Applications of 5 Bromopenta 1,2 Diene in Complex Molecular Synthesis

As a Versatile Building Block for Polyfunctionalized Organic Frameworks

The dual reactivity of 5-Bromopenta-1,2-diene positions it as a prime candidate for the synthesis of highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The terminal bromide can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form stable carbon-carbon bonds, which serve as the rigid linkers in these frameworks. Simultaneously, the allene (B1206475) moiety offers a site for further chemical transformation.

The allene group can be involved in cycloaddition reactions or can be isomerized to a conjugated diene, which can then act as a building block for creating extended π-conjugated systems within the framework. This polyfunctionality allows for the design of frameworks with tailored electronic and structural properties. The incorporation of diene functionalities, for instance, is a key strategy for developing novel MOF-based catalysts for asymmetric reactions.

Synthesis of Natural Products and Bioactive Molecules

Conjugated diene and polyene motifs are central structural features in a vast number of biologically active natural products. researchgate.net this compound serves as a C5 building block that can be strategically incorporated into the synthesis of these complex molecules. The allenic group can be readily converted into a conjugated 1,3-diene system, a common substructure in natural products like carotenoids and macrolide antibiotics. researchgate.netbeilstein-journals.org

Furthermore, the bromide handle facilitates the coupling with other fragments, allowing for the iterative construction of long polyene chains. This approach is central to modern strategies for synthesizing polyene natural products, where bifunctional building blocks are sequentially coupled to assemble the target molecule. nih.gov The ability to form complex dienes and polyenes stereoselectively is crucial, and methods like palladium-catalyzed cross-coupling reactions are often employed. nih.gov For example, the synthesis of segments of complex natural products like Amphidinolide C has been achieved using oxidative Heck vinylation to form diene structures. nih.gov

Construction of Complex Cyclic and Heterocyclic Systems

The unique reactivity of the allene group, combined with the synthetic handle provided by the bromine atom, makes this compound a powerful tool for constructing a variety of ring systems.

One of the most direct applications of this compound is in the synthesis of substituted 1,3-dienes and polyenes. Palladium-catalyzed reactions, in particular, provide an efficient route to couple allenes with organic halides. organic-chemistry.org In such a reaction, this compound could react with an aryl or vinyl halide at the allene terminus. The proposed mechanism involves the oxidative addition of the organic halide to a palladium(0) catalyst, followed by coordination and insertion of the allene. A subsequent deprotonation step yields the substituted 1,3-diene product. organic-chemistry.org This methodology allows for the stereoselective formation of complex dienes, which are themselves valuable precursors for further transformations, such as Diels-Alder reactions. organic-chemistry.orgorganic-chemistry.org

Table 1: Potential Palladium-Catalyzed Reactions for Diene Synthesis This table illustrates hypothetical examples based on established palladium-catalyzed methods for allene functionalization.

Reactant 1Reactant 2 (Aryl/Vinyl Halide)Catalyst SystemPotential Product Type
This compoundIodobenzenePd(dba)₂ / PPh₃, K₂CO₃Aryl-substituted 1,3-diene
This compoundVinyl BromidePd(OAc)₂ / PPh₃, K₂CO₃Cross-conjugated polyene
This compound4-BromoanisolePdCl₂(PPh₃)₂Electron-rich aryl-substituted 1,3-diene

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. Allenes are known precursors for the synthesis of 1,2-dihydropyridines through tandem reactions. researchgate.net For example, allenic vinyl ethers can react with tosylamides to generate these heterocyclic systems. By analogy, this compound could be modified to generate a suitable precursor for such cyclizations.

Isoindoline and isoindolinone scaffolds are also accessible using strategies that can involve allene derivatives. nih.govorganic-chemistry.org One powerful method is the Diels-Alder reaction. libretexts.org The allene in this compound can act as a dienophile, or it can be isomerized into a conjugated diene to react with a suitable dienophile. For instance, the cycloaddition of a diene with an N-substituted maleimide (B117702) can lead to a bicyclic adduct, which can then be rearranged under acidic conditions to form an isoindoline-1,3-dione derivative. nih.gov This highlights a potential pathway where this compound could be elaborated into a diene that subsequently undergoes a cycloaddition/rearrangement cascade to yield complex heterocyclic products.

Role in Polymer Chemistry and Materials Science (as a Co-monomer)

The polymerization of conjugated dienes is a fundamental process in the production of synthetic rubbers and elastomers. libretexts.orglibretexts.org Allenes themselves are also capable of undergoing polymerization, offering a route to polymers with unique structures and properties. researchgate.net this compound can serve as a functional co-monomer in polymerization reactions. When copolymerized with other olefins or dienes, its allene group can be incorporated into the polymer backbone. researchgate.netnih.gov

The key feature of using this compound as a co-monomer is the introduction of a pendant bromo-ethyl group at regular intervals along the polymer chain. This bromine atom provides a reactive site for post-polymerization modification. For example, it can be used to initiate grafting reactions to create branched polymers or to form cross-links between polymer chains, a process analogous to vulcanization that enhances the material's mechanical properties. libretexts.org Furthermore, the presence of halogen atoms can induce specific intermolecular interactions, such as halogen bonding, which can be exploited in the design of self-assembling supramolecular materials. rsc.org

Late-Stage Functionalization Strategies utilizing Allenic Halides

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, biologically active molecule in the final steps of its synthesis. scispace.com This approach allows for the rapid generation of analogues of a lead compound without resorting to a lengthy de novo synthesis. nih.gov Allenic halides are valuable reagents in LSF for introducing the allenyl group, a versatile functional handle, onto a target scaffold.

Bromoallenes, such as this compound, are particularly useful in palladium-catalyzed allenylborylation of alkenes, a reaction that installs both an allenyl and a boryl group across a double bond in a highly selective manner. researchgate.net The reaction proceeds through the oxidative insertion of the palladium catalyst into the carbon-bromine bond of the allene. researchgate.net This type of transformation highlights the potential of this compound as an LSF reagent to introduce a functionalizable C5 unit onto a complex core, thereby expanding the chemical space around a lead structure and enabling the fine-tuning of its pharmacological properties.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Methodologies for Brominated Allenes

The development of environmentally benign and efficient methods for the synthesis of brominated allenes, including 5-Bromopenta-1,2-diene, is a key area of future research. Traditional methods often rely on harsh reagents and produce significant waste. nih.gov Modern approaches are increasingly focused on green chemistry principles to improve the sustainability of these syntheses.

One promising strategy is the use of photoredox catalysis , which utilizes visible light to promote chemical reactions under mild conditions. rsc.org This approach can be applied to the synthesis of various functionalized allenes, and its extension to the synthesis of brominated allenes like this compound is an active area of investigation. rsc.orgbeilstein-journals.orgnih.gov For instance, the in situ generation of bromine from the oxidation of bromide ions using a photoredox catalyst could offer a safer and more controlled bromination method. beilstein-journals.org

Electrochemical synthesis represents another sustainable avenue, using electricity to drive chemical transformations. kaust.edu.sa This method avoids the need for stoichiometric chemical oxidants or reductants, reducing waste and improving atom economy. kaust.edu.sarsc.org The application of electrochemical methods to the synthesis and functionalization of allenes is a growing field, with potential for the development of clean and efficient routes to this compound. rsc.orgthieme-connect.comacs.org

Biocatalysis , employing enzymes for chemical transformations, offers a highly selective and environmentally friendly approach. nih.govacs.org Halogenase enzymes, which are responsible for the biosynthesis of halogenated natural products in nature, are being explored for their potential in the regioselective halogenation of organic compounds. acs.orgmdpi.comdtu.dksemanticscholar.org The development of engineered halogenases could provide a biocatalytic route to this compound and other brominated allenes, operating under mild conditions with high specificity. acs.orgmdpi.com

Sustainable Methodology Key Advantages Potential Application for this compound Synthesis
Photoredox CatalysisMild reaction conditions, use of visible light as a renewable energy source. rsc.orgIn situ generation of brominating agents, radical-mediated allene (B1206475) formation. beilstein-journals.org
Electrochemical SynthesisAvoids stoichiometric reagents, high atom economy, precise control over reaction conditions. kaust.edu.saReductive or oxidative pathways for allene formation and bromination. rsc.orgthieme-connect.com
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly. acs.orgRegioselective bromination of a precursor molecule using engineered halogenase enzymes. mdpi.comdtu.dk

Development of Novel Catalytic Systems for Allene Functionalization

The functionalization of the allene moiety in this compound is crucial for its application in the synthesis of more complex molecules. The development of novel catalytic systems that can selectively activate and transform the allene is a major focus of current research.

First-row transition metals , such as iron, cobalt, and nickel, are gaining attention as cost-effective and less toxic alternatives to precious metals. rhhz.netepa.gov These metals can catalyze a variety of transformations, including C-H activation and cross-coupling reactions of allenes. rhhz.netepa.govnih.govresearchgate.net The development of catalytic systems based on these earth-abundant metals for the functionalization of this compound would be a significant advancement.

Palladium-catalyzed reactions are well-established in allene chemistry, and ongoing research is focused on developing new ligands and reaction conditions to control the regio- and stereoselectivity of these transformations. nih.govresearchgate.netnih.govacs.orgresearchgate.netdiva-portal.orgacs.org For this compound, palladium catalysis could be employed for cross-coupling reactions at the bromine-bearing carbon or for additions across the allene double bonds. nih.govdiva-portal.org

Rhodium catalysis has also shown great promise in allene chemistry, enabling unique transformations such as hydroarylation and cycloaddition reactions. acs.orgresearchgate.netacs.orgthieme-connect.comdntb.gov.ua The development of rhodium-based catalytic systems for the functionalization of this compound could open up new avenues for the synthesis of complex heterocyclic and carbocyclic structures.

Gold catalysis is particularly effective in activating the π-systems of allenes, facilitating a wide range of cycloaddition and nucleophilic addition reactions. rsc.orgnih.govnih.govresearchgate.netrsc.org Gold catalysts could be used to promote intramolecular cyclizations of this compound derivatives or intermolecular reactions with other unsaturated partners. rsc.orgnih.gov

Catalyst Type Key Transformations Potential Application for this compound Functionalization
First-Row Transition MetalsC-H activation, cross-coupling. rhhz.netepa.govCost-effective functionalization of the allene moiety.
PalladiumCross-coupling, additions, cyclizations. nih.govresearchgate.netSelective reactions at the C-Br bond or the allene. nih.govdiva-portal.org
RhodiumHydroarylation, cycloadditions. acs.orgresearchgate.netSynthesis of complex cyclic structures. acs.orgthieme-connect.com
GoldCycloadditions, nucleophilic additions. rsc.orgnih.govActivation of the allene for intramolecular and intermolecular reactions. nih.govresearchgate.net

Exploration of New Reactivity Modes and Tandem Reactions of this compound

Future research will likely focus on uncovering new reactivity patterns of this compound and utilizing them in tandem or cascade reactions to rapidly build molecular complexity. The presence of both a reactive allene and a bromine atom in the same molecule provides opportunities for diverse and complex transformations.

Cycloaddition reactions are a powerful tool for the construction of cyclic compounds. The allene moiety of this compound can participate in various cycloadditions, such as [4+2], [3+2], and [2+2] reactions, to form a wide range of carbo- and heterocyclic systems. rsc.orgnih.gov The development of new catalytic systems to control the regio- and stereoselectivity of these cycloadditions is an important research direction.

Radical reactions involving allenes are also gaining increasing attention. nih.govresearchgate.net The bromine atom in this compound can serve as a handle for initiating radical processes, or the allene itself can react with radical species. This could lead to the development of novel tandem reactions where a radical cyclization is followed by further functionalization.

Tandem reactions that combine multiple bond-forming events in a single operation are highly desirable from a synthetic efficiency perspective. The unique structure of this compound makes it an ideal substrate for the design of new tandem reactions. For example, a reaction could be initiated at the allene, followed by a cyclization that incorporates the bromine-bearing part of the molecule.

Integration with Flow Chemistry and Industrial Applications

The translation of laboratory-scale syntheses to industrial production requires robust, scalable, and safe processes. Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages in this regard. nih.govrsc.orgresearchgate.netcam.ac.uk

The integration of the synthesis and functionalization of this compound into continuous flow processes is a key area for future development. nih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, especially for highly reactive intermediates. rsc.orgresearchgate.net Photochemical and electrochemical reactions, which are promising for the sustainable synthesis of brominated allenes, are particularly well-suited for implementation in flow reactors. rsc.orgnih.gov

The potential industrial applications of this compound and its derivatives are vast, ranging from pharmaceuticals and agrochemicals to materials science. As new and efficient synthetic methods are developed, and its reactivity is further explored, the commercial viability of this compound will increase. The development of scalable and cost-effective production methods using flow chemistry will be crucial for realizing these applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromopenta-1,2-diene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of penta-1,2-diene precursors using electrophilic brominating agents (e.g., NBS in CCl₄). Yield optimization requires strict control of temperature (0–5°C) and stoichiometric ratios to minimize side reactions. Purification via fractional distillation under inert atmospheres is critical due to the compound’s volatility and sensitivity to light .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound, particularly given its allenic geometry?

  • Methodological Answer : High-resolution ¹H/¹³C NMR is essential for confirming the allenic structure (distinct coupling patterns at δ 4.5–5.5 ppm). IR spectroscopy identifies C-Br stretches (~550 cm⁻¹), while GC-MS confirms molecular ion peaks (m/z ≈ 162) and purity. Polarimetry may be required if chiral byproducts are suspected .

Q. What are the critical safety considerations when handling this compound in laboratory settings, based on analogous brominated compounds?

  • Methodological Answer : Use explosion-proof fume hoods, static-free equipment, and personal protective equipment (nitrile gloves, face shields). Avoid contact with oxidizers (risk of exothermic reactions) and store under nitrogen at ≤4°C. Spill containment requires inert absorbents (diatomaceous earth) rather than water .

Advanced Research Questions

Q. How does the electron-deficient nature of the bromine substituent in this compound influence its reactivity in cycloaddition reactions compared to non-halogenated allenes?

  • Methodological Answer : Bromine’s electron-withdrawing effect enhances dienophilicity, accelerating [2+4] cycloadditions with electron-rich dienes. Comparative kinetic studies (e.g., UV-Vis monitoring of reaction rates) and DFT calculations (HOMO-LUMO gap analysis) can quantify this effect .

Q. What strategies can be employed to achieve stereoselective functionalization of this compound, given the challenges posed by its axial chirality?

  • Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., Rh(I)-phosphine complexes) can induce asymmetry. Hyperconjugation effects in the allene system require careful stereoelectronic analysis via X-ray crystallography and circular dichroism (CD) spectroscopy .

Q. How should researchers resolve contradictions in reported thermal stability data for this compound across different experimental setups?

  • Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) under varying atmospheres (N₂ vs. air) to isolate degradation pathways. Cross-validate results using differential scanning calorimetry (DSC) and compare with literature protocols to identify methodological discrepancies (e.g., heating rates, sample containment) .

Q. What computational modeling approaches (e.g., DFT, MD) are most suitable for predicting the regioselectivity of electrophilic attacks on this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets effectively models charge distribution and frontier orbital interactions. Molecular Dynamics (MD) simulations incorporating solvent effects (e.g., DCM) can predict kinetic vs. thermodynamic control in halogenation reactions .

Guidelines for Literature Review & Data Validation

  • Systematic Reviews : Use Boolean operators (AND/OR/NOT) to search databases like SciFinder and Reaxys for peer-reviewed studies. Prioritize primary sources with full experimental details .
  • Ethical Data Use : Adhere to reproducibility standards by replicating key experiments (e.g., synthesis protocols) and citing original methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.